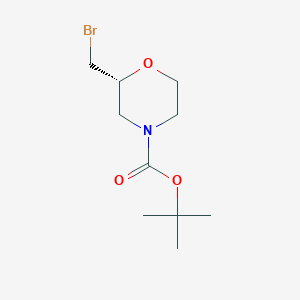

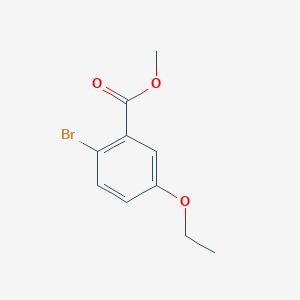

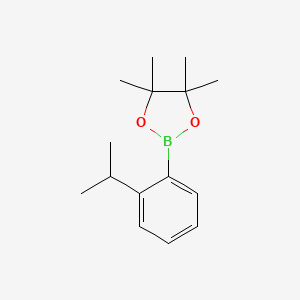

![molecular formula C10H7F3N2O B1404336 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole CAS No. 149739-45-7](/img/structure/B1404336.png)

3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole

Vue d'ensemble

Description

“3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole” is a chemical compound. However, there is limited information available about this specific compound. The closest related compound found is “3-Trifluoromethoxyphenylboronic acid” which is used in scientific research1.

Synthesis Analysis

The synthesis of trifluoromethoxyphenyl compounds involves complex chemical reactions. For instance, “(Trifluoromethoxy)benzene” can be prepared from “4-chloro-1-(trifluoromethoxy)benzene” via hydrogenolysis2. However, the specific synthesis process for “3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole” is not readily available in the current literature.Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. The molecular formula for “3-Trifluoromethoxyphenylboronic acid” is C7H6BF3O3, with a molecular weight of 205.93 g/mol3. However, the specific molecular structure for “3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole” is not readily available in the current literature.Chemical Reactions Analysis

The chemical reactions involving trifluoromethoxyphenyl compounds are complex and depend on the specific conditions and reactants involved. Unfortunately, specific information on the chemical reactions of “3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole” is not readily available in the current literature.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “3-Trifluoromethoxyphenylboronic acid”, it is a solid at 20°C, with a melting point of 79°C1. However, the specific physical and chemical properties for “3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole” are not readily available in the current literature.Applications De Recherche Scientifique

Specific Scientific Field

This falls under the field of Organic Chemistry .

Summary of the Application

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .

Methods of Application

Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Results or Outcomes

The development of these reagents has made the synthesis of CF3O-containing compounds more feasible, opening up new possibilities for their use in various fields .

Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

Specific Scientific Field

This falls under the field of Agrochemical and Pharmaceutical Industries .

Summary of the Application

Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Biologically Active Compounds

Specific Scientific Field

This falls under the field of Medicinal Chemistry .

Summary of the Application

3-(Trifluoromethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds . These include multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrrolo[ij]quinolinone derivatives as aldosterone synthase inhibitors, and biaryl amides with muscarinic acetylcholine receptor subtype M1 agonist activity .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

These compounds have shown potential in various therapeutic applications .

Trifluoromethoxylation of Aromatic, Heteroaromatic and Aliphatic Substrates

Specific Scientific Field

This falls under the field of Organic Chemistry .

Summary of the Application

Trifluoromethoxylation has been successfully applied to aromatic, heteroaromatic and aliphatic substrates . This process uses inexpensive industrial fluorinating reagents such as antimony trifluoride and hydrogen fluoride .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

This procedure has made the synthesis of trifluoromethoxy compounds more accessible .

Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers

Specific Scientific Field

This falls under the field of Organic Chemistry .

Summary of the Application

This procedure is attractive due to its applicability to the conversion of aliphatic alcohols into trifluoromethoxy alkyl ethers .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The procedure is applicable provided that the alcohol is primary rather than benzylic, secondary or tertiary .

Antibacterial Activity

Specific Scientific Field

This falls under the field of Medicinal Chemistry .

Summary of the Application

Three isomers of (trifluoromethoxy)phenylboronic acids were studied in the context of their physicochemical, structural, antimicrobial and spectroscopic properties .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The studied boronic acids showed potential antibacterial activity against Escherichia coli and Bacillus cereus .

Safety And Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For “3-Trifluoromethoxyphenylboronic acid”, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation1. However, the specific safety and hazards for “3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole” are not readily available in the current literature.

Orientations Futures

The future directions for the study and application of “3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole” are not readily available in the current literature. However, trifluoromethoxyphenyl compounds are gaining attention in scientific research due to their potential use in various fields4.

Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field are recommended.

Propriétés

IUPAC Name |

5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWFSRDCOSBDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

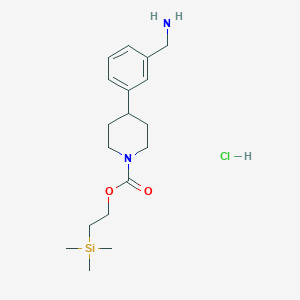

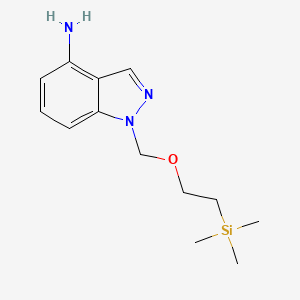

![Thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1404255.png)

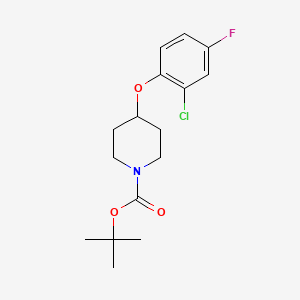

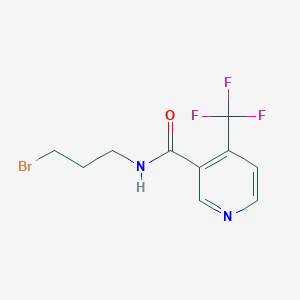

![3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine](/img/structure/B1404261.png)

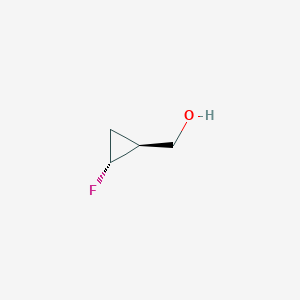

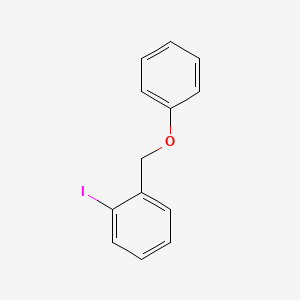

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester](/img/structure/B1404264.png)

![3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1404271.png)

![7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B1404276.png)